N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a fluorothiophene moiety, which can impart unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide typically involves the cyclization of 5-amino-1,3-dimethylpyrazole with appropriate reagents to form the pyrazolo[3,4-b]pyridine coreCommon reagents used in these reactions include ethyl acetoacetate and ZrCl4 as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide primarily involves the inhibition of kinase activity. The compound binds to the active site of kinases, such as TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide: Similar core structure but with a phenylacetamide moiety instead of a fluorothiophene.
N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)methyl)piperidin-3-yl)methyl]-4-methylbenzenesulfonamide: Contains a piperidine and benzenesulfonamide moiety.
Uniqueness
The uniqueness of N-(1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide lies in its combination of a biologically active pyrazolo[3,4-b]pyridine core with a fluorothiophene moiety, which imparts unique electronic properties
Eigenschaften
CAS-Nummer |
1855890-03-7 |
---|---|
Molekularformel |
C13H11FN4OS |
Molekulargewicht |
290.32 |
IUPAC-Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-5-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C13H11FN4OS/c1-7-9-5-8(6-15-12(9)18(2)17-7)16-13(19)10-3-4-11(14)20-10/h3-6H,1-2H3,(H,16,19) |
InChI-Schlüssel |
VPCRGCJGTUYZDQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C |
Kanonische SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=C(S3)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.